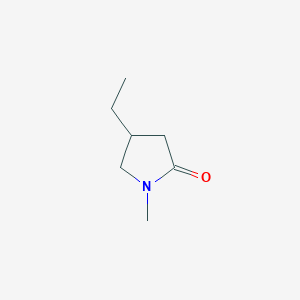

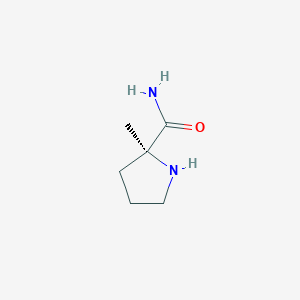

(S)-2-Methylpyrrolidine-2-carboxamide

説明

(S)-2-Methylpyrrolidine-2-carboxamide, also known as S-MPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has two mirror-image forms, with only one of them having the desired pharmacological activity. In

科学的研究の応用

Application in Cancer Treatment

(S)-2-Methylpyrrolidine-2-carboxamide derivatives have been explored in the development of cancer treatments. One derivative, ABT-888, has shown effectiveness against PARP-1 and PARP-2 enzymes and has demonstrated in vivo efficacy in melanoma and breast cancer models when combined with other drugs like temozolomide and carboplatin (Penning et al., 2009).

Antiviral Research

Derivatives of (S)-2-Methylpyrrolidine-2-carboxamide, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have shown potential as anti-HIV agents. They form hydrogen bonds and can interact with CH3OH solvent molecules, indicating their potential in antiviral research (Tamazyan et al., 2007).

DNA Targeting in Cancer Therapy

Polyamide platinum complexes containing (S)-2-Methylpyrrolidine-2-carboxamide derivatives have been synthesized for targeted cancer therapy. These complexes bind to specific DNA sequences, demonstrating their potential in gene-targeted cancer treatments (Jaramillo et al., 2006).

Chemical Synthesis and Analysis

(S)-2-Methylpyrrolidine-2-carboxamide derivatives are utilized in various chemical synthesis processes. For instance, they are used in the preparation of liquid chromatography reagents and play a role in the synthesis of other medically relevant compounds (Phillips et al., 2008).

Development of Antimicrobial Agents

Pyrrolidine derivatives, including those related to (S)-2-Methylpyrrolidine-2-carboxamide, have been investigated for their antimicrobial properties. Their synthesis and potential in combating microbial infections highlight their relevance in the development of new antimicrobial drugs (Sreekanth & Jha, 2020).

特性

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methylpyrrolidine-2-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)